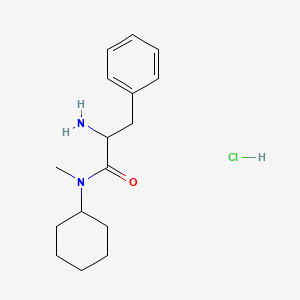
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride
Overview
Description
This compound has a molecular formula of C16H25ClN2O and a molecular weight of 296.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride involves several steps. The starting materials typically include cyclohexylamine, methylamine, and 3-phenylpropanoyl chloride. The reaction proceeds through the formation of an amide bond between the amine group of cyclohexylamine and the carbonyl group of 3-phenylpropanoyl chloride, followed by methylation of the amine group. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amine group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with mu-opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Comparison with Similar Compounds
2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is similar to other synthetic opioids such as fentanyl and morphine. it is unique in its chemical structure, which includes a cyclohexyl group and a phenylpropanamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potency.
List of Similar Compounds
Fentanyl: A potent synthetic opioid with a similar mechanism of action.
Morphine: A natural opioid with analgesic properties.
Oxycodone: A semi-synthetic opioid used for pain management.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2,4-5,8-9,14-15H,3,6-7,10-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDJOOHGLDEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


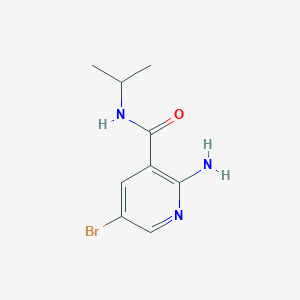

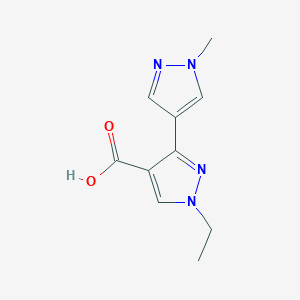

![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)
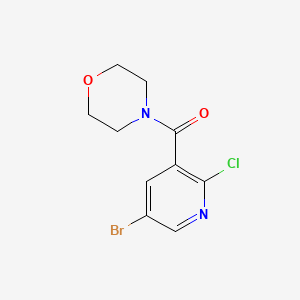
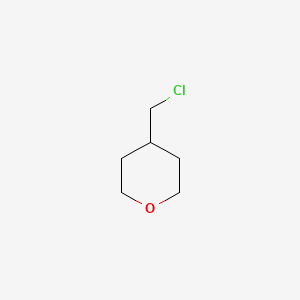
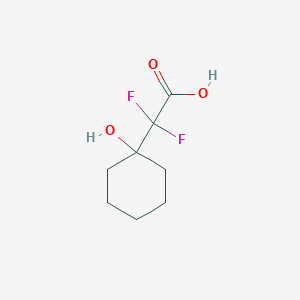
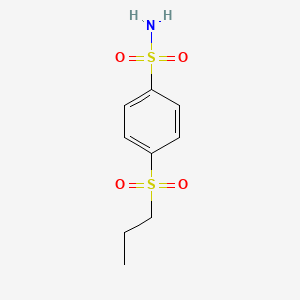
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)

